Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-
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Overview
Description
Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-: is a heterocyclic compound that belongs to the class of furopyridines Furopyridines are known for their unique structural properties, which include a fused furan and pyridine ring The presence of a pyrrolidinyl group at the 4-position further enhances its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a four-step cascade reaction involving acrylamides and 4-hydroxy-2-alkynoates can be employed. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions often involve the use of rhodium catalysts and are conducted at room temperature with good functional group tolerance.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide and sodium methoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine oxides, while substitution reactions can produce various substituted furopyridines.
Scientific Research Applications
Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)- is unique due to the presence of the pyrrolidinyl group, which enhances its chemical reactivity and biological activity. Compared to other furopyridines, it offers distinct advantages in terms of binding affinity and specificity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
33007-08-8 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13(6-1)11-9-4-8-14-10(9)3-5-12-11/h3-5,8H,1-2,6-7H2 |
InChI Key |
PZBAPQNESREDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC3=C2C=CO3 |
Origin of Product |
United States |
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